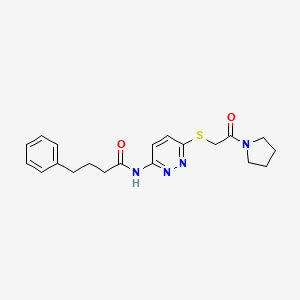

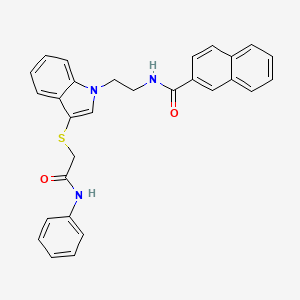

![molecular formula C13H7Cl2N3OS B2993333 2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-99-6](/img/structure/B2993333.png)

2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a chemical compound with the molecular formula C13H7Cl2N3OS. Its average mass is 324.185 Da and its monoisotopic mass is 322.968689 Da .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives, which includes “2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide”, often involves the reaction of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In one study, 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. This derivative underwent cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .Wissenschaftliche Forschungsanwendungen

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

The compound is used as a versatile synthon for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The synthetic approaches to these derivatives involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .

Production of Thieno[3,4-b]pyridine Derivatives

The compound can also be used in the synthesis of thieno[3,4-b]pyridine derivatives . These derivatives are produced by refluxing a mixture of β-keto amide derivatives and potassium carbonate in ethanol or in ethylene glycol .

Anticancer Activity

The compound has shown promising results in anticancer activity against kinase enzymes . It has the potential to activate autophagic and apoptotic cell death in cancer cells .

Tyrosine Kinase Inhibitors

The compound has been evaluated for its cytotoxic biological evaluation as tyrosine kinase inhibitors . The results were promising with affinity ranges from 46.7% to 13.3% .

Induction of Apoptosis

The compound has been evaluated for its induction of apoptosis and/or necrosis on HT-29 and HepG-2 . Some derivatives induced significant early apoptosis compared to untreated control HT-29 cells .

Autophagic Induction

The compound has been investigated for its effect on the autophagy process within HT-29, HepG-2, and MCF-7 cells . Compound 5 showed the highest autophagic induction among all compounds .

Kinase Inhibition Activity

The synthesized compounds were assessed for their potential inhibitory activity on kinases . Screened compounds showed inhibition activity ranging from 41.4% to 83.5% .

FLT3 Kinase Inhibitory Activity

Compounds that recorded significant inhibition were further investigated for their specific FLT3 kinase inhibitory activity .

Eigenschaften

IUPAC Name |

2,5-dichloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3OS/c14-7-1-2-10(15)9(5-7)12(19)18-11-8-3-4-20-13(8)17-6-16-11/h1-6H,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYAQFVEUVVSMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=C3C=CSC3=NC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2993251.png)

![Tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B2993252.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2993256.png)

![N-(4-fluorobenzyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2993261.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2993267.png)

![rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis](/img/structure/B2993271.png)